molecular formula C9H10ClNO2 B103403 2-chloro-N-(3-methoxyphenyl)acetamide CAS No. 17641-08-6

2-chloro-N-(3-methoxyphenyl)acetamide

Cat. No. B103403
CAS RN: 17641-08-6
M. Wt: 199.63 g/mol
InChI Key: JJNAIBJFYFWTIA-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-methoxyphenyl)acetamide is a chemical compound that is part of a broader class of acetamide derivatives. These compounds are characterized by the presence of an acetamide group attached to an aromatic ring which, in this case, is substituted with a methoxy group and a chlorine atom. The structural features of these compounds contribute to their physical, chemical, and biological properties, making them of interest in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of acetamide derivatives typically involves the acylation of aromatic amines. For instance, the synthesis of 2-chloro-N-(3-methylphenyl)acetamide involves the reaction of an aniline derivative with an acyl chloride, which could be similar to the synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide . The synthesis of related compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, has been achieved through a multi-step process involving acetylation, esterification, and ester interchange steps, which may provide insights into the synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide .

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be determined using various spectroscopic techniques, including NMR, IR, and X-ray diffraction analysis. For example, the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide has been analyzed, revealing the orientation of the methoxy group and the acetamido group relative to the phenyl ring . Similarly, the conformation of the N-H bond in 2-chloro-N-(3-methylphenyl)acetamide has been studied, showing a syn conformation to the meta-methyl group . These studies provide valuable information on the molecular conformation and geometry of acetamide derivatives.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions due to their functional groups. For instance, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines leads to the formation of angular heterocyclic compounds . Similarly, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes results in the formation of silaheterocyclic compounds . These reactions demonstrate the reactivity of the acetamide moiety and its potential to form complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents such as methoxy and chloro groups can affect properties like solubility, melting point, and reactivity. The crystal structure analysis of these compounds often reveals intermolecular interactions, such as hydrogen bonding, which can impact their solid-state properties . Additionally, the cytotoxicity of novel 2-chloro-N-aryl substituted acetamide derivatives has been evaluated, indicating potential biological activities .

Scientific Research Applications

Metabolism and Toxicology

Research has shown that compounds structurally related to 2-chloro-N-(3-methoxyphenyl)acetamide, such as chloroacetamide herbicides, undergo complex metabolic pathways in human and rat liver microsomes. These pathways involve the conversion to intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), leading to bioactivation and potential carcinogenic effects (Coleman et al., 2000). Furthermore, the cytochrome P450 isoforms, specifically CYP3A4 and CYP2B6, are implicated in the metabolism of these compounds (Coleman et al., 1999).

Environmental Impact and Herbicide Efficacy

Studies on chloroacetamide herbicides, which share a similar chemical structure with 2-chloro-N-(3-methoxyphenyl)acetamide, have explored their behavior in environmental contexts. For instance, the adsorption, mobility, and herbicidal efficacy of these compounds are influenced by soil properties, affecting their environmental impact and usage in agriculture (Peter & Weber, 1985). Additionally, the metabolism of similar compounds by fungi, like Cunninghamella elegans, indicates a potential for biodegradation and environmental fate studies (Pothuluri et al., 1997).

Synthesis and Pharmaceutical Applications

In pharmaceutical research, derivatives of N-(3-amino-4-methoxyphenyl)acetamide, a compound structurally related to 2-chloro-N-(3-methoxyphenyl)acetamide, have been synthesized and studied for their potential as antimicrobial agents and protein tyrosine phosphatase 1B inhibitors, suggesting potential therapeutic applications (Debnath & Ganguly, 2015); (Saxena et al., 2009).

Safety And Hazards

The compound has been classified under GHS07 for safety . The signal word for the compound is 'Warning’ . The hazard statements include H302 . The precautionary statements include P264-P270-P301+P312-P330-P501 .

properties

IUPAC Name

2-chloro-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNAIBJFYFWTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170129
Record name Acetamide, 2-chloro-N-(3-methoxyphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-methoxyphenyl)acetamide

CAS RN

17641-08-6
Record name 2-Chloro-N-(3-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17641-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Acetanisidide, 2-chloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-chloro-N-(3-methoxyphenyl)- (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-META-ACETANISIDIDE
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

2 ml of pyridine is added to 30 ml of a solution of 3-methoxyaniline (4.92 g, 40 mmol) in dichloromethane and the mixture is stirred for 5 minutes, while maintaining the temperature inside vessel at lower than 0° C., and thereto 20 ml of a solution of chloroacetyl chloride (6.78 g, 60 mmol) in dichloromethane is drop-added slowly. A reaction is carried out at room temperature for 12 hours after completion of drop-addition, and then terminated. The reaction solution is washed with 5% of HCl (30 ml×3), 5% of NaOH (30 ml×3), water (30 ml×3), and saturated saline (30 ml) successively, dried over anhydrous magnesium sulfate and filtered. The filtrate is evaporated to remove the solvent to obtain 6.43 g of 2-chloro-N-(3-methoxyphenyl)acetamide, with a yield of 80.7%.
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
6.78 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
Y Li, X Qi, H Jiang, X Deng, Y Dong, T Ding… - Bioorganic & Medicinal …, 2015 - Elsevier
Sphingomyelin synthase (SMS) has been proved to be a potential drug target for the treatment of atherosclerosis. However, few SMS inhibitors have been reported. In this paper, …
Number of citations: 19 www.sciencedirect.com
IH Eissa, RG Yousef, H Elkady, EB Elkaeed… - Journal of Molecular …, 2023 - Elsevier
A new EGFR inhibitor has been developed from theobromine (meta methoxy phenyl)acetamide derivative), T-1-MMPA, exhibited the essential pharmacophoric characteristics needed …
Number of citations: 12 www.sciencedirect.com
S Abdelal, A Gheath, N Alarafi… - … Scientific Research Journal …, 2017 - academia.edu
In our present study 4-methylaniline (1) has been reacted with acetyl acetone (2) in presence of sodium nitrite and sodium acetate yielded 3-(2-(p-tolyl) hydrazono) pentane-2, 4-dione (3…
Number of citations: 4 www.academia.edu
YH Wen, HL Wen, XM Li, LL Xu… - … Section E: Structure …, 2006 - scripts.iucr.org
In the title compound, C18H16N2O3·H2O, the organic molecules and water molecules are linked by intermolecular N—H⋯O, O—H⋯O and O—H⋯N hydrogen bonds. The structure is …
Number of citations: 5 scripts.iucr.org
RP Modh, SP Kumar, YT Jasrai… - Archiv der …, 2013 - Wiley Online Library
Acetylcholinesterase (AChE) is an important drug target for the treatment of Alzheimer's disease. A novel series of coumarin–piperazine derivatives were synthesized and their potency …
Number of citations: 30 onlinelibrary.wiley.com
MR Suryawanshi, AM Kanhed, VM Kulkarni… - Molecular Diversity, 2022 - Springer
In the present work, a hit molecule obtained from zinc ‘clean drug-like database’ by systematically performed computational studies was modified chemically to obtain different …
Number of citations: 3 link.springer.com
MK Ibrahim, MS Taghour, AM Metwaly, A Belal… - European journal of …, 2018 - Elsevier
New series of [1,2,4]triazolo [4,3-a]quinoxaline and bis([1,2,4]triazolo)[4,3-a:3′,4′-c]quinoxaline derivatives have been designed, synthesized and biologically evaluated for their …
Number of citations: 94 www.sciencedirect.com
YP Singh, GNVC Tej, A Pandey, K Priya… - European Journal of …, 2020 - Elsevier
In our overall goal to overcome the limitations associated with natural products for the management of Alzheimer’s disease and to develop in-vivo active multifunctional cholinergic …
Number of citations: 39 www.sciencedirect.com
X Li, J Han, S Bujaranipalli, J He, EY Kim, H Kim… - European Journal of …, 2022 - Elsevier
The neurofibrillary tangles (NFTs) formed from hyperphosphorylation of tau protein are closely associated with Alzheimer's disease (AD). O-GlcNAcylation of tau can negatively regulate …
Number of citations: 9 www.sciencedirect.com
V Pace, L Castoldi, AD Mamuye, W Holzer - Synthesis, 2014 - thieme-connect.com
Treatment of widely available isocyanates with monohalolithium and dihalolithium carbenoids provides a valuable protocol for the one-pot preparation of α-halo- and α,α-…
Number of citations: 50 www.thieme-connect.com

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